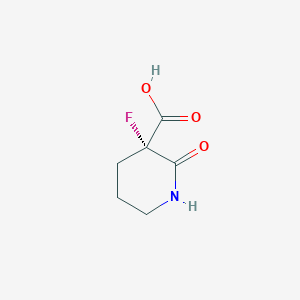
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The fluorine atom in this compound can influence its chemical properties, making it a valuable subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom into the piperidine ring. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent product quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Hydroxylated piperidine derivatives.
Substitution: Piperidine derivatives with various substituents replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Another piperidine derivative with different substituents.
2,6-difluoropiperidine: A piperidine derivative with two fluorine atoms.
3-fluoropiperidine: A simpler fluorinated piperidine without the oxo and carboxylic acid groups.
Uniqueness
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid is unique due to the presence of both a fluorine atom and an oxo group on the piperidine ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C6H8FNO3 |
|---|---|
Molekulargewicht |
161.13 g/mol |
IUPAC-Name |
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8FNO3/c7-6(5(10)11)2-1-3-8-4(6)9/h1-3H2,(H,8,9)(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
REWOTYMIMVMZLG-LURJTMIESA-N |
Isomerische SMILES |
C1C[C@](C(=O)NC1)(C(=O)O)F |
Kanonische SMILES |
C1CC(C(=O)NC1)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14783684.png)
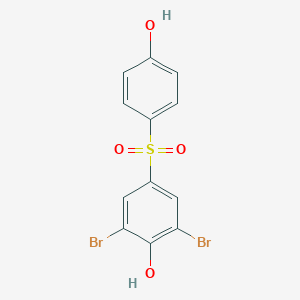

![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)

![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
![N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14783738.png)
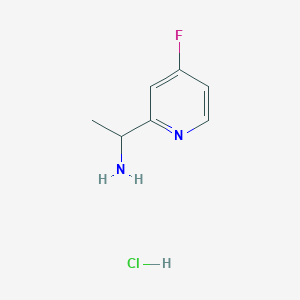
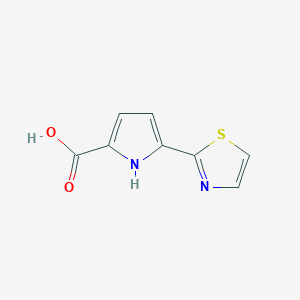

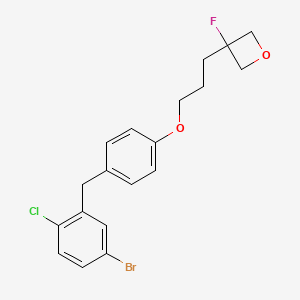

![5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide](/img/structure/B14783769.png)
